1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of chlorobenzyl groups and a hydroxyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 2,4-dichlorobenzyl chloride, and 4-hydroxy-2(1H)-pyridinone.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 4-hydroxy-2(1H)-pyridinone in the presence of a base, such as sodium hydroxide, to form 1-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone.
Second Nucleophilic Substitution: The intermediate product is then subjected to a second nucleophilic substitution reaction with 2,4-dichlorobenzyl chloride under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane (DCM).
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the chlorobenzyl groups to benzyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-oxo-2(1H)-pyridinone.
Reduction: Formation of 1-(benzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the 2,4-dichlorobenzyl group, resulting in different chemical properties and biological activities.
3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the 4-chlorobenzyl group, leading to variations in reactivity and applications.
1-(benzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO2/c20-14-4-1-12(2-5-14)11-23-8-7-18(24)16(19(23)25)9-13-3-6-15(21)10-17(13)22/h1-8,10,24H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDVFLGZHCTJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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